molecular formula C12H12N2S B2656584 N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine CAS No. 1240804-55-0

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine

Cat. No. B2656584
M. Wt: 216.3
InChI Key: IJLLVHBZJPQPKE-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine” is a compound that contains a benzothiazole moiety. Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) were used to mediate the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been determined through various methods such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . For example, the crystal structure of a similar compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined . The compound crystallizes in monoclinic P2 1/c .


Chemical Reactions Analysis

Benzothiazoles have been involved in a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various methods such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . For example, one derivative, N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide, is a white powder with a melting point of 208–210 °C .

Scientific Research Applications

Catalytic C-H, N-H Coupling

One significant application of benzothiazole derivatives is in the field of organic synthesis, particularly in catalytic C-H, N-H coupling processes. A study by Monguchi et al. (2009) demonstrated that C-H, N-H coupling of azoles with several amines, in the presence of a copper catalyst, can efficiently proceed to afford aminated products. This process exemplifies the utility of benzothiazole compounds in facilitating the direct amination of azoles, showcasing their role in developing synthetic methodologies (Monguchi, Taiki Fujiwara, H. Furukawa, A. Mori, 2009).

Structural Analysis

In structural chemistry, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined, revealing insights into the spatial arrangement and molecular geometry of benzothiazole derivatives. This work by Yıldırım et al. (2006) contributes to the understanding of molecular interactions and stability, essential for designing compounds with desired properties (S. Ö. Yıldırım, M. Akkurt, S. Servi, Murat Genç, M. Şekerci, H. Fun, 2006).

Biological Evaluation

Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and evaluated their antibacterial, antifungal, and anthelmintic activities. These compounds exhibited a broad spectrum of antimicrobial activity, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Nikhil D. Amnerkar, B. Bhongade, K. Bhusari, 2015).

Synthesis and Antimicrobial Activity

Nayak and Bhat (2023) focused on the synthesis of benzothiazole derivatives and their application as antimicrobial agents and corrosion inhibitors. Their study demonstrated the versatility of these compounds in both medicinal chemistry and material science, offering insights into the multifunctional applications of benzothiazole derivatives (Janardhana Nayak, R. Bhat, 2023).

Future Directions

The future development trend and prospect of the synthesis of benzothiazole derivatives are anticipated to be related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-3-8-14(2)9-12-13-10-6-4-5-7-11(10)15-12/h1,4-7H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLVHBZJPQPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine

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